

Synthesis of Remdesivir Intermediate GS-441524: A Detailed Guide

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Compound of Interest

Compound Name: *Remdesivir intermediate-1*

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This document provides detailed application notes and protocols for the synthesis of GS-441524, a key nucleoside intermediate in the preparation of the antiviral drug Remdesivir. The synthesis involves a multi-step process, including the preparation of a protected ribose derivative, construction of the pyrrolotriazine base, a crucial glycosylation reaction to form the C-nucleoside bond, and subsequent functional group manipulations.

Reaction Conditions and Reagents

The synthesis of GS-441524 can be accomplished through various reported routes. A common strategy involves the coupling of a protected ribonolactone with a metallated pyrrolotriazine base, followed by cyanation and deprotection steps. The following tables summarize the key reaction steps and the reagents and conditions typically employed.

Table 1: Synthesis of Tribenzyl-Protected Ribonolactone

Step	Reaction	Reagents and Solvents	Temperature (°C)	Reaction Time	Yield (%)
1	Benzyl Protection	D-Ribose, Benzyl bromide, Sodium hydride, DMF	Room Temperature	-	-
2	Lactonization	Protected Ribose, Acetic anhydride, DMSO	Room Temperature	48 h	96

Table 2: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine

Step	Reaction	Reagents and Solvents	Temperature (°C)	Reaction Time	Yield (%)
1	N-Amination	Pyrrole, O-(Diphenylphosphinyl)hydroxylamine	-	-	-
2	Cyclization	N-aminopyrrole, Formamidinium acetate	-	-	-

Note: Specific yields for the synthesis of the pyrrolotriazine base can vary depending on the specific literature procedure followed.

Table 3: Synthesis of GS-441524

Step	Reaction	Reagents and Solvents	Temperature (°C)	Reaction Time	Yield (%)
1	Glycosylation	Tribenzyl-protected ribonolactone, 7-Iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine, i-PrMgCl·LiCl, THF	-20	-	60
2	Cyanation	Glycosylated intermediate, TMSCN, TMSOTf, CH ₂ Cl ₂	-78 to 0	2 h	80-85
3	Deprotection	Benzyl-protected cyanated intermediate, BCl ₃ , CH ₂ Cl ₂	-20 to -40	1-2 h	86

Experimental Protocols

Protocol 1: Synthesis of Tribenzyl-Protected Ribonolactone

- Benzyl Protection of D-Ribose:** To a solution of D-ribose in dimethylformamide (DMF), add sodium hydride portion-wise at 0 °C. Stir the mixture for 30 minutes, then add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

- **Lactonization:** Dissolve the tribenzyl-protected ribose in a mixture of acetic anhydride and dimethyl sulfoxide (DMSO). Stir the reaction at room temperature for 48 hours.^[4] Pour the reaction mixture into ice water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tribenzyl-protected ribonolactone.

Protocol 2: Synthesis of 7-Iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine

- **Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine:** A multi-step synthesis starting from pyrrole derivatives can be employed. This typically involves N-amination of a pyrrole precursor followed by cyclization with a formamide equivalent to construct the triazine ring.^[5]
- **Iodination:** To a solution of 4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable solvent such as N,N-dimethylformamide (DMF), add an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl). Stir the reaction at room temperature until completion. Work up the reaction by adding an aqueous solution of sodium thiosulfate and extract the product with an organic solvent. Purify the crude product by crystallization or column chromatography.

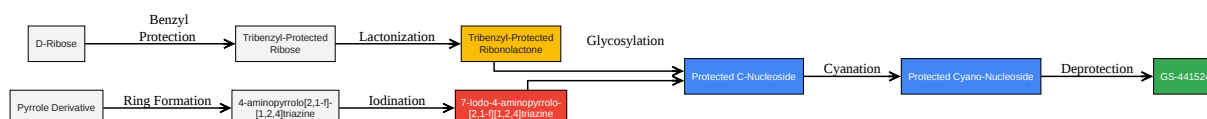
Protocol 3: Synthesis of GS-441524

- **Glycosylation:** In a flame-dried flask under an inert atmosphere, dissolve 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine in anhydrous tetrahydrofuran (THF). Cool the solution to -20 °C and add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) dropwise. After stirring for 30 minutes, add a solution of tribenzyl-protected ribonolactone in THF. Allow the reaction to proceed at -20 °C for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the crude product by column chromatography.^[4]
- **Cyanation:** Dissolve the glycosylated intermediate in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C. Add trimethylsilyl cyanide (TMSCN) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf). Allow the reaction to slowly warm to 0 °C and stir for 2 hours.^[4] Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product. Purify the resulting β-cyano product by column chromatography.

- Deprotection: Dissolve the benzyl-protected cyanated nucleoside in anhydrous CH_2Cl_2 and cool to $-40\text{ }^\circ\text{C}$. Add a solution of boron trichloride (BCl_3) in CH_2Cl_2 dropwise. Stir the reaction at $-20\text{ }^\circ\text{C}$ for 1-2 hours.[2] Quench the reaction by the slow addition of a mixture of triethylamine and methanol. After warming to room temperature, concentrate the mixture and purify the crude GS-441524 by crystallization or column chromatography.

Synthetic Pathway and Logic

The overall synthetic strategy for GS-441524 is depicted in the following workflow diagram. The key steps involve the preparation of the two main building blocks, the protected sugar and the heterocyclic base, followed by their stereoselective coupling and subsequent chemical modifications to install the desired functionalities.



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Caption: Synthetic workflow for GS-441524.

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- To cite this document: BenchChem. [Synthesis of Remdesivir Intermediate GS-441524: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563777#remdesivir-intermediate-1-reaction-conditions-and-reagents]

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